N-(methoxymethyl)quinoxaline-6-carboxamide
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Overview
Description
N-(methoxymethyl)quinoxaline-6-carboxamide is a nitrogen-containing heterocyclic compound. Quinoxaline derivatives, including this compound, are known for their diverse pharmacological activities and are used in various scientific research fields .
Preparation Methods
The synthesis of N-(methoxymethyl)quinoxaline-6-carboxamide typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds, followed by further functionalization to introduce the methoxymethyl and carboxamide groups . Industrial production methods often employ green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
N-(methoxymethyl)quinoxaline-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline N-oxides, which have significant biological activities.
Reduction: Reduction reactions can convert quinoxaline derivatives into their corresponding dihydroquinoxalines.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(methoxymethyl)quinoxaline-6-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Quinoxaline derivatives are studied for their antimicrobial, antiviral, and anticancer properties.
Industry: Quinoxaline derivatives are used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(methoxymethyl)quinoxaline-6-carboxamide involves its interaction with various molecular targets. For example, quinoxaline derivatives can intercalate into DNA, causing DNA damage and leading to cell cycle arrest and apoptosis . This mechanism is particularly relevant in their anticancer activity.
Comparison with Similar Compounds
N-(methoxymethyl)quinoxaline-6-carboxamide can be compared with other quinoxaline derivatives such as:
Olaquindox: Used as an antibiotic in veterinary medicine.
Echinomycin: A quinoxaline antibiotic with anticancer properties.
Carbadox: Another veterinary antibiotic.
What sets this compound apart is its unique methoxymethyl and carboxamide functional groups, which can influence its biological activity and chemical reactivity.
Properties
Molecular Formula |
C11H11N3O2 |
---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
N-(methoxymethyl)quinoxaline-6-carboxamide |
InChI |
InChI=1S/C11H11N3O2/c1-16-7-14-11(15)8-2-3-9-10(6-8)13-5-4-12-9/h2-6H,7H2,1H3,(H,14,15) |
InChI Key |
OIGRPFYGGCUTOL-UHFFFAOYSA-N |
Canonical SMILES |
COCNC(=O)C1=CC2=NC=CN=C2C=C1 |
Origin of Product |
United States |
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